Oseltamivir-13C2,d3 Phosphate: Molecular Characterization and Bioanalytical Applications in LC-MS/MS
Oseltamivir-13C2,d3 Phosphate: Molecular Characterization and Bioanalytical Applications in LC-MS/MS
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of the antiviral prodrug oseltamivir and its active metabolite (oseltamivir carboxylate) in complex biological matrices is paramount. To achieve the highest degree of precision, Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed. Oseltamivir-13C2,d3 phosphate represents the gold standard in this domain.
By incorporating both Carbon-13 and Deuterium isotopes, this specific isotopologue achieves a critical +5 Da mass shift. This guide explores the physicochemical properties, the critical importance of isotopic purity, and provides a field-validated methodology for utilizing Oseltamivir-13C2,d3 phosphate in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Physicochemical Profiling and Molecular Weight Dynamics
When designing a bioanalytical assay, understanding the exact mass and ionization behavior of your SIL-IS is the first step toward a self-validating system. Oseltamivir phosphate (the unlabeled API) has a molecular weight of 410.40 g/mol . The introduction of two 13C atoms and three deuterium ( 2H or D ) atoms increases the molecular weight to 415.40 g/mol [1].
Why a +5 Da Mass Shift?
The choice of a +5 Da shift is highly intentional. Natural isotopic abundance (primarily 13C ) means that an unlabeled molecule will have M+1, M+2, and M+3 peaks in the mass spectrometer. If a SIL-IS only has a +2 or +3 Da shift (e.g., Oseltamivir-d3), the natural heavy isotopes of a high-concentration unlabeled analyte can "bleed" into the internal standard's MRM (Multiple Reaction Monitoring) channel, skewing the quantification ratio. A +5 Da shift completely isolates the SIL-IS signal from the unlabeled analyte's isotopic envelope.
Furthermore, relying solely on deuterium (e.g., a -d5 label) can lead to the "deuterium isotope effect," where the SIL-IS elutes slightly earlier than the unlabeled analyte in reverse-phase LC, exposing them to different matrix effects. Combining 13C and D minimizes this retention time drift while achieving the necessary mass defect.
Table 1: Comparative Physicochemical Properties
| Property | Unlabeled Oseltamivir Phosphate | Oseltamivir-13C2,d3 Phosphate |
| Molecular Formula | C16H28N2O8P | C1413C2H28D3N2O8P |
| Molecular Weight | 410.40 g/mol | 415.40 g/mol |
| Free Base Formula | C16H28N2O4 | C1413C2H28D3N2O4 |
| Free Base Exact Mass | 312.20 | 317.24 |
| ESI Positive [M+H]+ | m/z 313.4 | m/z 318.4 |
| Primary Application | Target Analyte / API | Internal Standard (SIL-IS) |
(Note: During Electrospray Ionization (ESI) in positive mode, the phosphate salt dissociates, and the protonated free base is detected.)
The Criticality of Isotopic Purity
For Oseltamivir-13C2,d3 phosphate, isotopic purity must strictly exceed 99% .
Isotopic purity refers to the percentage of the synthesized batch that actually contains the desired +5 Da label, as opposed to partially labeled intermediates (M+1, M+2, M+3, M+4) or completely unlabeled molecules (M0).
The "M0" Crosstalk Phenomenon
If the isotopic purity is compromised and contains even 0.5% of the unlabeled M0 isotopologue, spiking the SIL-IS into the biological sample will artificially introduce unlabeled oseltamivir into the matrix.
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Causality: Because the internal standard is typically spiked at a high, constant concentration (e.g., 50–100 ng/mL) to ensure a robust signal, a 0.5% M0 impurity would contribute 0.25–0.50 ng/mL of false analyte signal.
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Impact: This false signal directly dictates the Lower Limit of Quantification (LLOQ). If your assay requires an LLOQ of 0.34 ng/mL [2], an impure SIL-IS will make achieving this impossible due to high baseline noise in the analyte channel.
Isotopic purity is orthogonally validated using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and absence of M0, alongside Quantitative NMR (qNMR) to verify the specific positional labeling of the 13C and D atoms.
Mechanistic Role in Bioanalysis: Compensating for Matrix Effects
In LC-MS/MS, human plasma extracts contain endogenous phospholipids and proteins that co-elute with the analyte. When these enter the ESI source, they compete for charge droplets, leading to Ion Suppression (or occasionally enhancement).
Because Oseltamivir-13C2,d3 is chemically identical to the target analyte, it co-elutes at the exact same retention time and undergoes the exact same degree of ion suppression. By calculating the ratio of the Analyte Area to the SIL-IS Area, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy [3].
Workflow demonstrating the integration of Oseltamivir-13C2,d3 to normalize LC-MS/MS matrix effects.
Experimental Protocol: LC-MS/MS Bioanalytical Workflow
The following methodology details a self-validating protocol for the simultaneous quantification of oseltamivir utilizing Oseltamivir-13C2,d3 phosphate as the internal standard [3].
Reagent Preparation
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Esterase Inhibition: Blood esterases rapidly hydrolyze oseltamivir into oseltamivir carboxylate ex vivo. Immediately upon blood collection, treat the sample with sodium fluoride (NaF) to deactivate esterases and stabilize the prodrug [2].
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SIL-IS Working Solution: Dissolve Oseltamivir-13C2,d3 phosphate in 50% methanol/water to create a 1.0 mg/mL stock. Dilute to a final working concentration of 100 ng/mL in pure methanol.
Sample Extraction (Protein Precipitation / SPE)
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Aliquot 50 µL of NaF-stabilized human plasma into a microcentrifuge tube.
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Add 10 µL of the SIL-IS Working Solution (100 ng/mL Oseltamivir-13C2,d3). Crucial Step: Vortex immediately to ensure the SIL-IS equilibrates with the protein-bound analyte.
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Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.
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Vortex for 2 minutes at 1500 rpm.
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Centrifuge at 16,000 × g for 10 minutes at 4°C.
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Transfer 100 µL of the supernatant to an autosampler vial for injection.
LC-MS/MS Parameters
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Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) to maintain sharp peak shapes and minimize run time.
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Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 2.0 minutes. Flow rate: 0.4 mL/min.
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Detection (Positive ESI MRM):
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Unlabeled Oseltamivir:m/z 313.4 → 225.1
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Oseltamivir-13C2,d3:m/z 318.4 → 230.1 (Assuming the label is retained on the fragment ion)
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Data Validation
Evaluate the "Matrix Factor" (MF). The IS-normalized MF should be calculated by dividing the MF of the analyte by the MF of the SIL-IS. An IS-normalized MF between 0.95 and 1.05 validates that the Oseltamivir-13C2,d3 is perfectly compensating for any ionization anomalies [4].
Conclusion
The deployment of Oseltamivir-13C2,d3 phosphate is non-negotiable for high-fidelity bioanalytical assays supporting regulatory PK submissions. By engineering a +5 Da mass shift, analytical chemists bypass the pitfalls of natural isotopic interference. Furthermore, strict adherence to >99% isotopic purity ensures that the internal standard does not artificially inflate the LLOQ, enabling highly sensitive quantification down to sub-ng/mL concentrations.
References
- Pharmaffiliates. "Oseltamivir-13C2,d3 Phosphate Reference Standard." Pharmaffiliates Catalog.
- Heinig, K., et al. "Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study." National Institutes of Health (PMC).
- Lindegardh, N., et al. "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." National Institutes of Health (PMC).
- ResearchGate. "Matrix factor (internal standard normalized) for oseltamivir and oseltamivir carboxylate." ResearchGate.
